molecular formula C18H9N3O6 B11107616 6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11107616
M. Wt: 363.3 g/mol
InChI Key: ZUQDUBKFVDEVMA-UHFFFAOYSA-N
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Description

6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Another method involves the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene in the presence of electrophilic reagents . This reaction proceeds smoothly at room temperature or with catalytic amounts of AuCl3/AgNTf2 in THF at 100°C, yielding the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for large-scale production. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) and nucleophilic reagents like sodium methoxide (NaOCH3) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield the corresponding amines, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-2-(4-nitrophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific arrangement of nitro groups and the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-nitro-2-(4-nitrophenyl)benzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9N3O6/c22-17-13-3-1-2-12-15(21(26)27)9-8-14(16(12)13)18(23)19(17)10-4-6-11(7-5-10)20(24)25/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQDUBKFVDEVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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